Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate
CAS No.: 2209104-48-1
VCID: VC2732412
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
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Description |
Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate is an organic compound belonging to the class of acetamido propanoates. It features a dimethylamino group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. This compound is synthesized through multi-step chemical reactions, often involving condensation and acylation processes. Synthesis MethodsThe synthesis typically involves condensation reactions between appropriate precursors. For example, one method involves dissolving equimolar amounts of substituted acetophenone derivatives in ethanol, followed by treatment with potassium hydroxide to facilitate condensation with dimethylaminobenzaldehyde. The resulting product is purified through recrystallization or chromatography techniques. Characterization TechniquesNuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound. These techniques provide detailed information about its molecular structure and purity. Biological ActivitiesDerivatives of this compound exhibit significant biological activities, including the inhibition of monoamine oxidase enzymes and potential neuroprotective effects against oxidative stress. They can modulate neurotransmitter levels by inhibiting enzymatic breakdown. Applications in ResearchMethyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate has applications in scientific research, particularly in the study of biological targets such as enzymes and receptors. Its role in drug design and development is also noteworthy due to its potential therapeutic effects. Methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoateThis compound is a stereoisomer of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate and exhibits high affinity for the hBRS-3 receptor, competitively inhibiting peptide agonists. It is used in medicinal chemistry as a building block for more complex molecules. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoateThis compound is synthesized using a metal- and additive-free strategy involving methyl isobutyrate silyl enol ether and bis[4-(dimethylamino)phenyl]methanol. It demonstrates a high atom economy and generates water as a by-product . Biological Activities
Characterization Techniques
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CAS No. | 2209104-48-1 | ||||||||||||||
Product Name | Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate | ||||||||||||||
Molecular Formula | C14H20N2O3 | ||||||||||||||
Molecular Weight | 264.32 g/mol | ||||||||||||||
IUPAC Name | methyl 2-acetamido-3-[4-(dimethylamino)phenyl]propanoate | ||||||||||||||
Standard InChI | InChI=1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17) | ||||||||||||||
Standard InChIKey | OCFBTMWOSFKWMI-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC | ||||||||||||||
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC | ||||||||||||||
Sequence | X | ||||||||||||||
PubChem Compound | 77058988 | ||||||||||||||
Last Modified | Aug 16 2023 |
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